molecular formula C23H23N5O3S B10938420 Ethyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate

Ethyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate

Cat. No.: B10938420
M. Wt: 449.5 g/mol
InChI Key: IKKYRDLMYNGMPZ-UHFFFAOYSA-N
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Description

ETHYL 4-(4-ISOPROPYLPHENYL)-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-ISOPROPYLPHENYL)-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the core thiophene structure, followed by the introduction of the isopropylphenyl group and the triazolopyrimidine moiety. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-ISOPROPYLPHENYL)-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

ETHYL 4-(4-ISOPROPYLPHENYL)-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-ISOPROPYLPHENYL)-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-ISOPROPYLPHENYL)-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE: shares similarities with other compounds containing thiophene, triazolopyrimidine, and isopropylphenyl groups.

    4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID:

Uniqueness

The uniqueness of ETHYL 4-(4-ISOPROPYLPHENYL)-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C23H23N5O3S/c1-5-31-22(30)19-17(16-8-6-15(7-9-16)13(2)3)11-32-21(19)27-20(29)18-10-14(4)26-23-24-12-25-28(18)23/h6-13H,5H2,1-4H3,(H,27,29)

InChI Key

IKKYRDLMYNGMPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)NC(=O)C3=CC(=NC4=NC=NN34)C

Origin of Product

United States

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